molecular formula C14H26N2O2 B3019869 tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate CAS No. 1369133-31-2

tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B3019869
CAS No.: 1369133-31-2
M. Wt: 254.374
InChI Key: HRQAUZRRQQJTJN-UHFFFAOYSA-N
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Description

Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate is a chemical compound belonging to the benzodiazepine family.

Preparation Methods

The synthesis of tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves the reaction of decahydro-1H-1,4-benzodiazepine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research to study its properties and reactions.

    Biology: The compound is investigated for its potential biological activities, including its interactions with biological molecules and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the synthesis of other chemical compounds and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to various physiological effects, including sedation, anxiolysis, and muscle relaxation .

Comparison with Similar Compounds

Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, this compound is unique due to the presence of the tert-butyl group, which can influence its reactivity and interactions with biological targets . This uniqueness may result in different pharmacological profiles and applications.

Properties

IUPAC Name

tert-butyl 1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]diazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQAUZRRQQJTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2CCCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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